
Biorobin
概要
説明
Biorobin, also known as Kaempferol 3-O-robinobioside, is a flavonoid compound . It has been found to significantly inhibit human lymphocyte proliferation in vitro .
Molecular Structure Analysis
The molecular structure of Biorobin is complex, with a molecular weight of 594.52 and a formula of C27H30O15 . It’s a flavonoid, which means it has a structure based on a flavone backbone .
Physical And Chemical Properties Analysis
The physical and chemical properties of Biorobin include a solid appearance and a light yellow to yellow color . It’s soluble in certain solvents and should be stored at 4°C, protected from light .
科学的研究の応用
Respiratory Disease Management
Biorobin: has been identified as a potential therapeutic agent in managing various respiratory diseases. Experimental studies suggest that it can be beneficial in conditions such as acute lung injury, fibrosis, asthma, cancer, and chronic obstructive pulmonary disease (COPD). Its efficacy in these diseases is attributed to its underlying molecular mechanisms that target inflammation and oxidative stress pathways .
Bioluminescence in Biomedicine
The application of bioluminescence, where Biorobin can play a role, extends to biomedicine. Innovations include bioluminescence-induced photo-uncaging of small molecules, bioluminescence-based photodynamic therapy (PDT) , and the use of bioluminescence to control neurons. These applications represent a significant leap forward in using natural phenomena to influence biomedical outcomes .
Drug Discovery
In the realm of drug discovery, Biorobin is part of a molecular docking study against the main protease of SARS-CoV-2. This highlights its potential as a novel inhibitor, which could lead to the development of new antiviral drugs. The study underscores the importance of phytochemicals like Biorobin in computer-aided drug discovery .
作用機序
Target of Action
Biorobin, also known as Kaempferol 3-O-robinobioside, is a flavonoid that primarily targets human lymphocytes . Lymphocytes are a type of white blood cell that plays a crucial role in the immune system. They are responsible for immune responses that protect the body against disease .
Safety and Hazards
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18-,20+,21-,22+,23+,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTATXGUCZHCSNG-KYGWAIEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308649 | |
| Record name | Kaempferol 3-O-robinobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biorobin | |
CAS RN |
17297-56-2 | |
| Record name | Kaempferol 3-O-robinobioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17297-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 3-O-robinobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is biorobin and where is it found?
A1: Biorobin is a flavonoid glycoside. It is found in various plants, including Vaccinium vitis-idaea (lingonberry) [], Vangueria agrestis [], and Robinia viscosa [].
Q2: Has biorobin shown potential for treating any specific diseases?
A2: While research is ongoing, one study identified biorobin as a potential multi-target ligand against SARS-CoV-2, the virus responsible for COVID-19 []. It showed strong binding affinity to the main protease (MPro) of the virus, a key enzyme for viral replication []. Additionally, biorobin demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology or cosmetic formulations [].
Q3: Are there any other potential targets for biorobin in the context of viral infections?
A4: Research indicates that biorobin may also bind to other crucial targets in SARS-CoV-2 infection, namely the human angiotensin-converting enzyme 2 (hACE-2) and RNA-dependent RNA polymerase (RdRp) []. This multi-target binding ability makes biorobin an intriguing candidate for further investigation as a potential antiviral agent.
Q4: What are the challenges in developing biorobin as a potential therapeutic agent?
A4: Despite its potential, several challenges need to be addressed before biorobin can be considered for therapeutic development. These include:
Q5: What analytical techniques are commonly used to study biorobin?
A7: Researchers often employ techniques like ultra-performance liquid chromatography-triple quadrupole-mass spectrometry (UPLC-TQ-MS/MS) for the identification and quantification of biorobin in plant extracts []. Additionally, computational tools like molecular docking are used to study its interactions with potential drug targets [, , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



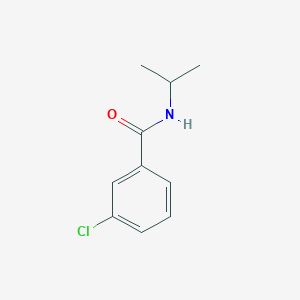
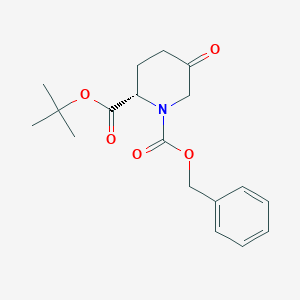

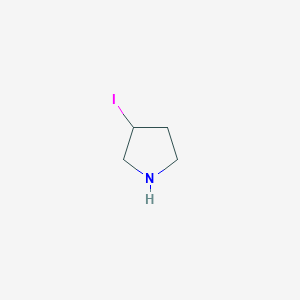


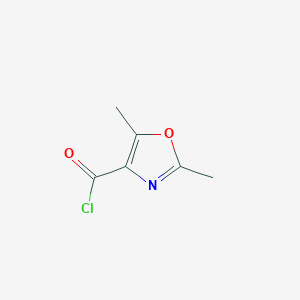
![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B174663.png)


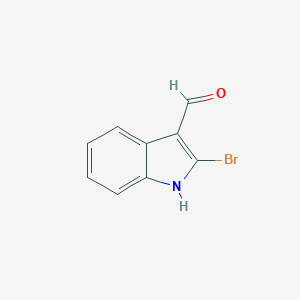
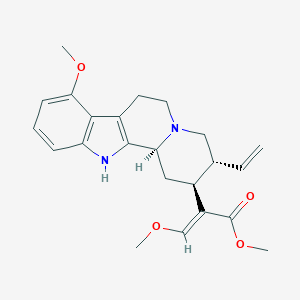
![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)